molecular formula C14H16O4 B1228266 Phenoaldehyde CAS No. 68812-80-6

Phenoaldehyde

Cat. No. B1228266
Key on ui cas rn: 68812-80-6
M. Wt: 248.27 g/mol
InChI Key: FQNDNBWHNGPNPN-UHFFFAOYSA-N
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Patent
US04257926

Procedure details

Into a 300 ml flask are charged pure methacresol (32.4 g, 0.3 mol), 37% formalin (48.6 g, 0.6 mol) and a 10 N-NaOH aqueous solution (3 ml, 0.03 mol), and the mixture is reacted at 70° C. for 3 hours. To the mixture is further added resorcinol (77 g, 0.7 mol), and the mixture is further reacted at 50° C. for 3 hours. After completion of the reaction, water is distilled off at 120° C. under reduced pressure (reduced degree: 15 mmHg) to give cresol/resorcinol/formaldehyde co-polycondensate resin having a softening point of 92° C. (Resin W).
Quantity
48.6 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
77 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]=[O:2].[OH-].[Na+].[C:5]1([CH:12]=[CH:11][CH:10]=[C:8]([OH:9])[CH:7]=1)[OH:6]>O>[C:7]1([CH3:1])[C:8]([OH:9])=[CH:10][CH:11]=[CH:12][CH:5]=1.[C:5]1([CH:12]=[CH:11][CH:10]=[C:8]([OH:9])[CH:7]=1)[OH:6].[CH2:1]=[O:2] |f:1.2,5.6.7|

Inputs

Step One
Name
Quantity
48.6 g
Type
reactant
Smiles
C=O
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
77 g
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture is further reacted at 50° C. for 3 hours
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
is distilled off at 120° C. under reduced pressure (reduced degree: 15 mmHg)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1O)C.C1(O)=CC(O)=CC=C1.C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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